molecular formula C9H11BrN2 B8467729 2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine

2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine

Cat. No. B8467729
M. Wt: 227.10 g/mol
InChI Key: CLNAWSBQGFCTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine is a useful research compound. Its molecular formula is C9H11BrN2 and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5,6,7,8-tetrahydro-quinolin-4-yl-amine

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

InChI

InChI=1S/C9H11BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)

InChI Key

CLNAWSBQGFCTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide (example 7a) (7.9 g, 28.9 mmol), powdered iron (13.3 g, 238 mmol) and acetic acid (160 ml) was heated to 100° C. for 1 hr. After cooling the mixture was filtered and evaporated and the residue was partitioned (AcOEt/NaHCO3-solution). The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with CH2Cl2/MeOH=98/2) to provide 2.4 g (37%) of the title compound as a brown solid material. MS: m/e=226 (M+).
Name
2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
37%

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